molecular formula C13H11Cl2N3O B2639886 4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide CAS No. 400085-77-0

4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide

Cat. No.: B2639886
CAS No.: 400085-77-0
M. Wt: 296.15
InChI Key: CRAQKAYFXPOZLG-UHFFFAOYSA-N
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Description

4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound with the CAS Number: 478063-96-6 . It has a molecular weight of 282.13 and its IUPAC name is 4-chloro-N’-(6-chloro-2-pyridinyl)benzohydrazide . The compound is in solid form .


Molecular Structure Analysis

The linear formula of 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is C12H9Cl2N3O . The InChI code for this compound is 1S/C12H9Cl2N3O/c13-9-6-4-8 (5-7-9)12 (18)17-16-11-3-1-2-10 (14)15-11/h1-7H, (H,15,16) (H,17,18) .


Physical and Chemical Properties Analysis

The physical form of 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is solid . It has a molecular weight of 282.13 .

Scientific Research Applications

Supramolecular Architectures and Quantum Chemical Insights

A study by (Khalid et al., 2021) highlighted the synthesis of novel pyridine-based hydrazone derivatives, including a compound similar in context to 4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide, via ultrasonication. This research demonstrated the compounds' structural stability through intra- and intermolecular hydrogen bonds, contributing significantly to materials architecture. Quantum chemical analyses revealed remarkable nonlinear optical (NLO) properties, suggesting their utility in developing new photonic materials.

Synthesis and Conformational Studies

Research by (Channar et al., 2019) involved the synthesis and conformational analysis of novel compounds derived from 4-methylbenzohydrazide. Although not directly mentioning this compound, this work emphasizes the importance of structural determination in developing therapeutically relevant molecules, potentially guiding the design of related compounds.

Insecticidal and Antimicrobial Applications

A study by (Holla et al., 2004) explored the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, showcasing the potential of such compounds, including those structurally related to this compound, in insecticidal applications. Additionally, (Tok et al., 2022) demonstrated the antimicrobial efficacy of novel 1,3,4-oxadiazole compounds, suggesting the potential for developing new antimicrobial agents.

Safety and Hazards

The safety information available for this compound indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-18(12-4-2-3-11(15)16-12)17-13(19)9-5-7-10(14)8-6-9/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQKAYFXPOZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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